molecular formula C15H5F13N2S2 B12339777 (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide

Cat. No.: B12339777
M. Wt: 524.3 g/mol
InChI Key: FVEVOPNRFOBVBL-BQYQJAHWSA-N
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Description

(E)-N-(5-(Perfluoroethylidiene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a fluorinated heterocyclic compound characterized by a dihydrothiazol core modified with perfluoroethylidene and bis(trifluoromethyl) groups. The benzothioamide moiety at the 2-position of the thiazole ring further includes a para-trifluoromethyl substituent on the aromatic ring. This structural architecture confers exceptional electron-withdrawing properties, high thermal stability, and enhanced lipophilicity, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials. The (E)-stereochemistry at the perfluoroethylidene group likely influences its conformational rigidity and intermolecular interactions .

Properties

Molecular Formula

C15H5F13N2S2

Molecular Weight

524.3 g/mol

IUPAC Name

N-[(5E)-5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)/b8-7+

InChI Key

FVEVOPNRFOBVBL-BQYQJAHWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=S)NC2=NC(/C(=C(/C(F)(F)F)\F)/S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex fluorinated compounds often involve continuous flow processes to ensure precise control over reaction conditions and to maximize yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the double bond in the perfluoroethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated perfluoroalkyl derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of other fluorinated molecules due to its high reactivity and stability.

Biology

In biological research, it can be used as a probe to study enzyme interactions due to its unique electronic properties.

Medicine

Industry

In the industrial sector, it can be used in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and resistance to chemical degradation .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl groups can enhance binding affinity to proteins by increasing hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s uniqueness lies in its combination of fluorine-rich substituents and heterocyclic framework. Below is a detailed comparison with analogous compounds from patent literature.

Structural Comparison

Table 1: Key Structural Features of Comparable Compounds

Compound Name / Identifier Core Heterocycle Fluorinated Substituents Additional Functional Groups
Target Compound 4,5-Dihydrothiazol Perfluoroethylidene, 3× Trifluoromethyl Benzothioamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 1× Trifluoromethyl (benzothiazole) Methoxyphenyl acetamide
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole 1× Trifluoromethoxy (benzothiazole) Dimethoxyphenyl acetamide
(4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-(2-methoxy-5-(methyl(4-(trifluoromethyl)thiazol-2-yl)amino)... Oxazolidinone, Thiazole 3× Trifluoromethyl (phenyl, thiazole) Cyclohexenyl, Methoxyphenyl, Methylamino groups
Key Observations:

Fluorination Pattern : The target compound features three trifluoromethyl groups and a perfluoroethylidene moiety, whereas analogs in and typically have 1–3 trifluoromethyl/trifluoromethoxy groups but lack perfluoroalkylidenes . This likely enhances the target’s metabolic stability and hydrophobicity.

Physicochemical and Functional Properties

  • Lipophilicity : The high fluorine content (perfluoroethylidene, trifluoromethyl groups) predicts superior lipophilicity (logP > 4) compared to analogs with methoxy or methyl groups (e.g., logP ~2.5–3.5 for compounds) .
  • Electron-Withdrawing Effects : Perfluoroethylidene is a stronger electron-withdrawing group than methoxy or trifluoromethoxy substituents, which may stabilize negative charges or modulate aromatic ring reactivity.
  • Thermal Stability : Fluorine’s inductive effect and the rigid dihydrothiazol core suggest higher thermal decomposition temperatures (>300°C) relative to benzothiazole derivatives (~250°C) .

Biological Activity

The compound (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a novel thiazole derivative characterized by multiple trifluoromethyl groups and a unique perfluoroalkylidene moiety. This structure suggests potential biological activity, particularly in areas such as anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C12_{12}H6_{6}F12_{12}N2_{2}S
  • Molecular Weight : 396.24 g/mol

The presence of multiple trifluoromethyl groups enhances lipophilicity, which may influence its interaction with biological membranes and target proteins.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation . The specific compound under review has not been extensively studied; however, structural similarities with known active thiazoles suggest potential antitumor properties.

Table 1: Comparative Antitumor Activity of Thiazole Derivatives

Compound NameIC50_{50} (µg/mL)Cell Line Tested
Thiazole A1.61 ± 1.92A-431
Thiazole B1.98 ± 1.22Jurkat
Thiazole C< 10MCF-7

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The presence of electron-withdrawing groups, such as trifluoromethyls, has been correlated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria . Although specific data on the compound is limited, its structural characteristics align with those of other thiazoles that demonstrate significant antimicrobial effects.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC, µg/mL)Bacterial Strain
Thiazole D23.30Staphylococcus aureus
Thiazole E>1000Escherichia coli

The biological activity of thiazoles often involves interactions with cellular targets such as enzymes or receptors. For instance, the cytotoxicity observed in certain thiazole derivatives is attributed to their ability to disrupt mitochondrial function and induce oxidative stress in cancer cells . Moreover, structural modifications can influence binding affinity and specificity towards biological targets.

Case Studies

  • Case Study: Anticancer Potential
    A study investigating a series of thiazole derivatives found that compounds with similar structural motifs to the target compound exhibited promising results against various cancer cell lines, including MCF-7 and A-431. These compounds demonstrated IC50_{50} values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Case Study: Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that those containing trifluoromethyl substituents showed enhanced activity against multidrug-resistant strains of bacteria. The study concluded that the incorporation of such groups could be pivotal in developing new antimicrobial agents .

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